3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Overview
Description
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna and inhibit pathways such as FLT3-ITD and BCR-ABL . These targets play crucial roles in cellular processes, including cell growth and division.
Mode of Action
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been found to bind to DNA , potentially interfering with DNA replication and transcription. Additionally, inhibition of the FLT3-ITD and BCR-ABL pathways can lead to apoptosis or programmed cell death .
Biochemical Pathways
The flt3-itd and bcr-abl pathways, which are inhibited by similar compounds , are involved in cell growth and division. Disruption of these pathways can lead to cell death, potentially explaining the compound’s cytotoxic effects.
Pharmacokinetics
Similar compounds have been found to have good solubility , which can impact bioavailability.
Result of Action
Similar compounds have been found to exhibit cytotoxic effects , potentially due to their interaction with DNA and inhibition of key cellular pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy. Additionally, the compound’s cytotoxic effects may vary depending on the specific cellular environment .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For example, it may bind to the active sites of certain enzymes, altering their catalytic activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These alterations can subsequently affect cellular metabolism, influencing the production and utilization of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, either inhibiting or activating their functions . For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby reducing the enzyme’s catalytic activity. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Over time, this compound may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic pathways, which can influence its overall effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable biological response. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules. Additionally, this compound can influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cellular membranes by membrane transporters, facilitating its uptake and accumulation in specific cellular compartments. Additionally, binding proteins may interact with this compound, influencing its localization and distribution within cells . These transport and distribution mechanisms are crucial for determining the bioavailability and overall biological activity of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within cells . This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and biological effects.
Properties
IUPAC Name |
3-chloro-6-(1-methylpyrazol-4-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXMNGKIROHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712423 | |
Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943541-20-6 | |
Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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